Parvodicin

antibacterial potency glycopeptide antibiotic MIC comparison

Parvodicin complex (CAS 187888-13-7), also designated A40926 complex, is the irreplaceable natural fermentation precursor for dalbavancin semi-synthesis—a role vancomycin and teicoplanin cannot fulfill. It features unique O-acetyl modifications on components C1/C2 not found in any other glycopeptide class, enabling site-selective derivatization. The complex's systematic lipid side-chain variation (C1>C2>C3>C4; B1>B2) provides a built-in SAR dataset correlating branching architecture with 2–4× potency advantage over vancomycin against MRSA (MIC 0.8–12.5 µg/mL). Ideal for PK/PD modeling, resistance mechanism studies, and dalbavancin process optimization. ≥95% purity. For research use only.

Molecular Formula C83H88Cl2N8O29 (for C1)
Molecular Weight 1732.5 (for C1)
CAS No. 187888-13-7
Cat. No. B1140423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParvodicin
CAS187888-13-7
Molecular FormulaC83H88Cl2N8O29 (for C1)
Molecular Weight1732.5 (for C1)
Structural Identifiers
SMILESCC(C)CCCCCCCCC(=NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=N6)O)N=C(C4N=C(C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=NC(CC2=CC=C(O3)C=C2)C(=N1)O)O)NC)O)O)Cl)O)O)O)C(=O)O)O)O)Cl)C(=O)O)O)O)O
InChIInChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59?,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceFawn to light tan solid

Parvodicin Complex CAS 187888-13-7: Lipophilic Glycopeptide Antibiotic Procurement Specifications


Parvodicin complex (CAS 187888-13-7), also designated as A40926 complex, is a family of acidic, lipophilic glycopeptide antibiotics produced by fermentation of Actinomadura parvosata [1]. The complex comprises at least seven structurally related components (C1-C4, B1-B3) that share a common cyclic peptide core with ristocetin, with structural variation residing in fatty acid substitution patterns on the aminosugar moiety . Parvodicin exhibits in vitro activity against a range of Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.8 to 12.5 µg/mL . A unique structural feature of the parvodicin class is the presence of O-acetyl functionality in two of the isolated components (C1 and C2), a modification not observed in other known glycopeptide antibiotics [2].

Why Parvodicin Cannot Be Replaced by Generic Vancomycin or Teicoplanin


Parvodicin complex exhibits three critical points of differentiation that preclude direct substitution with conventional glycopeptide antibiotics. First, the terminal branching architecture of the lipid side chain in parvodicin components correlates with enhanced antibacterial potency, with branched-chain variants (C1, B1) demonstrating superior activity compared to straight-chain analogs . Second, the O-acetyl modification present in parvodicin C1 and C2 represents a structural feature unique among the glycopeptide class, conferring distinct physicochemical properties that influence both in vitro activity and in vivo pharmacokinetic behavior [1]. Third, parvodicin complex serves as the essential natural precursor for the semi-synthesis of dalbavancin, a clinically approved second-generation lipoglycopeptide with extended half-life and potent anti-MRSA activity, whereas vancomycin and teicoplanin lack this specific biosynthetic utility . Substituting with generic vancomycin or teicoplanin would forfeit these compound-specific advantages, particularly in drug discovery programs requiring the A40926 scaffold or in comparative mechanistic studies investigating structure-activity relationships of lipophilic glycopeptides.

Parvodicin Quantitative Comparative Evidence for Procurement Decisions


Parvodicin C Demonstrates 2-4× Greater Antibacterial Activity than Vancomycin

Parvodicin C (the most active component of the parvodicin complex) exhibits antibacterial activity that is quantitatively 2-4 times greater than vancomycin and 1-4 times greater than teicoplanin . The terminal branching of the lipid side chain positively correlates with activity, with the rank order C1 > C2 > C3 > C4 and B1 > B2, demonstrating that structural features within the parvodicin complex directly modulate potency .

antibacterial potency glycopeptide antibiotic MIC comparison

Parvodicin Complex Exhibits Broad Anti-MRSA Activity with MIC Range 0.8-12.5 µg/mL

The parvodicin complex demonstrates in vitro activity against Gram-positive bacteria with MIC values ranging from 0.8 to 12.5 µg/mL, including coverage against methicillin-resistant Staphylococcus aureus (MRSA) strains, Staphylococcus hemolyticus, and Enterococcus faecalis with MICs spanning 0.1-25 µg/mL . Parvodicin C2, a defined component of the complex, shows MICs of 0.4-12.5 µg/mL against methicillin-sensitive S. aureus, S. epidermidis, and S. saprophyticus, and MICs of 0.2-50 µg/mL against methicillin-resistant strains [1].

MRSA methicillin-resistant Staphylococcus aureus antimicrobial susceptibility

Parvodicin C1 Shows Superior In Vivo Pharmacokinetics with Extended Half-Life Potential

Among the parvodicin complex components, Parvodicin C1 produces high serum levels in vivo and demonstrates potential for a long duration of action, with reported half-life longer than that of vancomycin and teicoplanin [1]. The lipophilic nature of parvodicin, conferred by fatty acid substitution on the aminosugar, likely contributes to enhanced protein binding and prolonged circulation time—a pharmacokinetic profile that distinguishes it from first-generation glycopeptides [2].

pharmacokinetics half-life in vivo efficacy

Parvodicin (A40926 Complex) Is the Essential Natural Precursor for Dalbavancin Semi-Synthesis

Parvodicin complex (A40926 complex) serves as the natural fermentation-derived starting material for the semi-synthesis of dalbavancin, a clinically approved second-generation lipoglycopeptide antibiotic . Dalbavancin is a semi-synthetic derivative of A40926 with a structure related to teicoplanin, and is more active against Streptococcus pneumoniae than conventional glycopeptides [1]. This precursor relationship is exclusive to the A40926/parvodicin scaffold and cannot be replicated using vancomycin, teicoplanin, or other first-generation glycopeptides as starting materials .

dalbavancin precursor semi-synthesis lipoglycopeptide

O-Acetyl Modification in Parvodicin C1 and C2 Represents a Unique Structural Feature Among Glycopeptide Antibiotics

Two components of the parvodicin complex (C1 and C2) possess an O-acetyl functionality that represents a structural feature unique among all known members of the glycopeptide antibiotic class [1]. This distinctive modification, elucidated through a combination of mass spectral analysis, high-field NMR, and chemical degradation techniques, is not present in vancomycin, teicoplanin, ristocetin, or other structurally characterized glycopeptides [2].

structural uniqueness O-acetyl glycopeptide chemistry

Lipid Side Chain Architecture Correlates with Antibacterial Potency: Branched > Straight Chain

Within the parvodicin complex, terminal branching of the lipid side chain correlates with enhanced antibacterial activity, with the rank order C1 > C2 > C3 > C4 and B1 > B2 . Additionally, longer lipid chains demonstrate greater activity than shorter chains (C2 > B) . This structure-activity relationship is consistent with the broader lipoglycopeptide class, where increasing lipophilicity generally enhances membrane anchoring and antibacterial potency against Gram-positive organisms.

structure-activity relationship lipophilic glycopeptide fatty acid substitution

Parvodicin Optimal Research Applications and Industrial Use Cases


Anti-MRSA Drug Discovery and Glycopeptide Resistance Studies

Based on its demonstrated in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC ranges of 0.8-12.5 µg/mL for the complex and 0.2-50 µg/mL for Parvodicin C2 [1], parvodicin is optimally suited as a tool compound for screening programs targeting drug-resistant Gram-positive pathogens. The compound's 2-4× potency advantage over vancomycin enables researchers to probe structure-activity relationships at lower effective concentrations, which is particularly valuable when working with limited compound quantities or in high-throughput screening formats. The unique O-acetyl modification present in components C1 and C2 provides a distinct chemical scaffold for resistance mechanism studies investigating glycopeptide binding to modified peptidoglycan precursors.

Lipoglycopeptide Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Parvodicin C1's demonstrated potential for high serum levels and extended duration of action in vivo [1] positions the parvodicin complex as an ideal tool for PK/PD modeling of lipoglycopeptide antibiotics. The systematic variation in lipid side chain architecture across the complex components (C1-C4, B1-B3) allows researchers to correlate specific structural modifications with pharmacokinetic parameters including half-life, volume of distribution, and protein binding. These studies can inform rational design strategies for next-generation lipoglycopeptides with optimized exposure profiles.

Dalbavancin Process Development and Semi-Synthetic Glycopeptide Synthesis

As the established natural fermentation precursor for dalbavancin semi-synthesis [1], parvodicin complex (A40926) is essential for process chemistry groups engaged in dalbavancin manufacturing optimization, impurity profiling, or development of novel semi-synthetic derivatives. The A40926 scaffold cannot be replaced by vancomycin, teicoplanin, or other first-generation glycopeptides for this application. Biotransformation studies have demonstrated that A40926 and its semi-synthetic derivatives (including MDL 63,246 and dalbavancin) can be enzymatically modified by specific actinomycetes, providing a platform for generating novel deacylated derivatives .

Glycopeptide Structure-Activity Relationship (SAR) and Medicinal Chemistry

The parvodicin complex offers medicinal chemists a unique set of naturally occurring structural analogs with systematic variation in lipid side chain branching (C1>C2>C3>C4, B1>B2) and chain length (C2>B) [1] that directly correlate with antibacterial potency. This natural SAR dataset enables researchers to validate computational models of glycopeptide-target interactions and design focused libraries of semi-synthetic derivatives. The unique O-acetyl functionality in C1 and C2 provides a distinct chemical handle for site-selective derivatization not available in other glycopeptide scaffolds.

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